1-Bromo-2-but-1-en-1-ylnaphthalene
Description
1-Bromo-2-but-1-en-1-ylnaphthalene is a brominated naphthalene derivative featuring a bromine atom at the 1-position and a butenyl group (CH₂-CH₂-CH=CH₂) at the 2-position. The butenyl substituent introduces a conjugated double bond system, which may enhance reactivity in cross-coupling reactions or influence electronic properties of the aromatic ring.
Key properties inferred from structural analogs:
- Molecular formula: Likely C₁₄H₁₃Br (based on substituent addition to naphthalene).
- Reactivity: The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the butenyl group may participate in Diels-Alder or polymerization reactions.
Properties
Molecular Formula |
C14H13Br |
|---|---|
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-2-but-1-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h3-10H,2H2,1H3 |
InChI Key |
QMJRBIBSGSVEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Cross-Coupling of 1-Bromonaphthalene with Vinyl Organometallic Reagents
One of the most effective preparation routes involves the direct catalytic cross-coupling of 1-bromonaphthalene with vinyl lithium or vinyl magnesium reagents under inert atmosphere conditions. This method uses Schlenk techniques and nitrogen atmosphere to prevent oxidation and moisture interference.
- Procedure : 1-bromonaphthalene is reacted with (Z)-prop-1-en-1-yllithium or similar vinyl lithium reagents at room temperature or slightly elevated temperatures (e.g., 35 °C).
- Outcome : The reaction yields 1-bromo-2-(but-1-en-1-yl)naphthalene as a colorless oil after purification by column chromatography.
- Yields : Reported yields are high, approximately 73% to 93% depending on reaction conditions and substrates.
- Characterization : The product is confirmed by ^1H NMR and ^13C NMR spectroscopy, showing characteristic vinyl and aromatic proton signals, and by mass spectrometry (EI-MS) with molecular ion peaks consistent with the expected molecular weight (approx. 261.16 g/mol).
| Parameter | Details |
|---|---|
| Starting material | 1-Bromonaphthalene |
| Organometallic reagent | (Z)-prop-1-en-1-yllithium (0.68 M) |
| Solvent | Typically anhydrous ether or THF |
| Temperature | Room temperature to 35 °C |
| Atmosphere | Nitrogen (inert) |
| Purification | Column chromatography (SiO2, n-pentane/Et2O 99:1) |
| Yield | 73–93% |
| Product state | Colorless oil |
Grignard Reaction Using 2-Methylallylmagnesium Chloride
Another synthetic approach involves the reaction of 1-bromo-2-(bromomethyl)naphthalene with 2-methylallylmagnesium chloride (a Grignard reagent) to install the but-1-en-1-yl substituent at the 2-position.
- Procedure : The bromomethyl derivative of naphthalene is treated with 2.5 equivalents of 2-methylallylmagnesium chloride at elevated temperatures (around 40–45 °C).
- Outcome : The reaction proceeds to give 1-bromo-2-(3-methylbut-3-en-1-yl)naphthalene, which is closely related structurally to this compound.
- Yield : Reported yields are around 80–90%.
- Notes : This method is analogous and adaptable for the preparation of various substituted vinyl-naphthalene derivatives.
| Parameter | Details |
|---|---|
| Starting material | 1-Bromo-2-(bromomethyl)naphthalene |
| Organometallic reagent | 2-Methylallylmagnesium chloride (2.5 equiv) |
| Temperature | 40–45 °C |
| Solvent | Ether or THF |
| Yield | 80–90% |
| Product state | Clear oil |
Domino Bromo-Cyclization and Elimination from Homoallylic Trichloroacetimidates
A less direct but innovative approach involves the use of N-bromoacetamide-mediated domino cyclization and elimination reactions starting from homoallylic trichloroacetimidates.
- Procedure : Heating a mixture of homoallylic trichloroacetimidates with N-bromoacetamide in dimethylformamide (DMF) at 90 °C leads to bromo-cyclization and elimination, yielding bromo-substituted butene derivatives.
- Application : While this method is mainly reported for 1-bromo-2-amino-3-butene derivatives, the mechanistic pathway suggests potential adaptation for synthesizing this compound analogs.
- Yield : Moderate to excellent yields reported for related compounds.
- Significance : This method offers a domino reaction pathway that may be exploited for complex vinyl bromide synthesis.
Data Tables Summarizing Preparation Methods
Research Discoveries and Analytical Data
- NMR Spectroscopy : ^1H NMR spectra of this compound show aromatic multiplets between δ 7.3–8.0 ppm, vinyl protons around δ 5.1–6.1 ppm, and methyl group doublets near δ 1.6–1.8 ppm, confirming the vinyl side chain attachment.
- Mass Spectrometry : Electron ionization mass spectra exhibit molecular ion peaks consistent with the molecular weight of 261.16 g/mol, with characteristic fragment ions supporting the structure.
- Chromatographic Purification : Silica gel column chromatography using n-pentane/diethyl ether mixtures effectively isolates the pure compound.
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
1-Bromo-2-but-1-en-1-ylnaphthalene participates in palladium-catalyzed Suzuki couplings with arylboronic acids to form biaryl derivatives. The reaction proceeds via:
-
Oxidative addition : The Pd(0) catalyst inserts into the C–Br bond, forming a Pd(II) intermediate.
-
Transmetalation : Arylboronic acid transfers its aryl group to Pd(II).
-
Reductive elimination : The C–C bond forms, releasing the biaryl product and regenerating Pd(0) .
Conditions :
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: THF or DMF at 80–100°C
Example :
Diels–Alder Cycloadditions
The electron-deficient alkene group acts as a dienophile in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), yielding naphthalene-fused cyclohexenes.
Key Features :
-
Regioselectivity : Governed by orbital interactions (HOMO–LUMO overlap).
-
Stereochemistry : Endo rule favors transition states with maximal orbital overlap.
Conditions :
-
Solvent: Toluene or DCM
-
Temperature: 25–60°C
Elimination and Substitution Reactions
The bromoalkene moiety undergoes both elimination and nucleophilic substitution:
E2 Elimination
In the presence of strong bases (e.g., KOtBu), β-hydrogen abstraction leads to 1,3-butadienylnaphthalene:
SN2 Substitution
Nucleophiles (e.g., NaOMe) displace bromide to form ethers or thioethers:
Cross-Coupling Reactions
Beyond Suzuki couplings, the compound engages in:
| Reaction Type | Catalyst | Product | Conditions |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | Styryl-substituted naphthalene | DMF, 100°C, K₂CO₃ |
| Stille Coupling | PdCl₂(MeCN)₂ | Biaryl alkenes | THF, 80°C, CuI co-catalyst |
Mechanistic Notes :
-
Heck : Alkene insertion into Pd–C bond followed by β-hydride elimination .
-
Stille : Transmetalation with organostannanes precedes reductive elimination.
Mechanistic and Spectroscopic Insights
-
Kinetics : Reactions are first-order in both substrate and catalyst, with activation energies influenced by steric hindrance from the naphthalene group.
-
Spectroscopy :
-
¹H NMR : Vinyl protons resonate at δ 5.8–6.2 ppm (doublets, J = 12–16 Hz).
-
IR : C=C stretch at 1640–1680 cm⁻¹; C–Br at 560–610 cm⁻¹.
-
Scientific Research Applications
1-bromo-2-((E)-but-1-enyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of advanced materials and as a precursor in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-bromo-2-((E)-but-1-enyl)naphthalene depends on the specific reactions it undergoes. In the Suzuki–Miyaura coupling reaction, the mechanism involves oxidative addition of the bromo compound to the palladium catalyst, followed by transmetalation with the boron reagent and reductive elimination to form the desired product . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Brominated Naphthalene Derivatives
Key Observations :
- Electron Effects : The methoxy group in 1-bromo-2-methoxynaphthalene activates the naphthalene ring toward electrophilic substitution, whereas bromine is electron-withdrawing . The butenyl group in the target compound may donate electron density via conjugation, altering reactivity compared to methyl or bromomethyl analogs.
- Steric Considerations : Bulky substituents (e.g., 2,7-dimethyl in ) hinder reactions at adjacent positions, whereas the linear butenyl group may offer flexibility in synthetic applications.
Reactivity in Cross-Coupling Reactions
Brominated naphthalenes are widely used in Suzuki-Miyaura couplings. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Bromo-2-but-1-en-1-ylnaphthalene, and what are the critical reaction parameters?
- Answer: The synthesis of this compound typically involves bromination of a pre-functionalized naphthalene derivative. For example, bromoethane or analogous brominating agents can be used in electrophilic substitution or radical addition reactions. Key parameters include temperature control (20–80°C), solvent selection (e.g., dichloromethane or THF), and catalysts like Lewis acids (e.g., FeBr₃). Evidence from analogous compounds (e.g., brominated diarylethylenes) suggests optimizing stoichiometry to minimize di-substitution byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:
- ¹H NMR: Look for vinyl proton signals (δ 5.5–6.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR: The brominated carbon typically appears at δ 110–125 ppm.
Infrared (IR) spectroscopy identifies C-Br stretches (~550–650 cm⁻¹) and alkene C=C (~1600–1680 cm⁻¹). Mass spectrometry (EI-MS) confirms the molecular ion peak (expected m/z ≈ 245–250). Cross-referencing with NIST data for bromonaphthalenes ensures accuracy .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of this compound in diverse solvent environments?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Key outputs include HOMO-LUMO gaps (indicating reactivity) and electrostatic potential maps to identify electrophilic sites. Studies on similar brominated aromatics suggest that polar aprotic solvents enhance stability by reducing nucleophilic attack .
Q. What strategies resolve contradictions in thermal stability data for brominated naphthalene derivatives like this compound?
- Answer: Contradictions often arise from varying experimental conditions (e.g., heating rates, purity). Researchers should:
- Standardize protocols: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min).
- Validate purity: Chromatographic methods (HPLC, GC-MS) isolate degradation products.
- Cross-reference literature: Compare findings with ATSDR’s toxicological profiles for structurally related compounds, which emphasize reproducibility in analytical methods .
Q. How does the butenyl substituent influence the electronic properties of the naphthalene ring compared to simpler bromonaphthalenes?
- Answer: The butenyl group introduces electron-withdrawing conjugation via the alkene, lowering the π-electron density of the naphthalene ring. UV-Vis spectroscopy shows a bathochromic shift (~10–20 nm) compared to 1-bromonaphthalene. Computational analysis (e.g., Natural Bond Orbital theory) quantifies hyperconjugative interactions, which affect reactivity in cross-coupling reactions .
Methodological Challenges
Q. What are common side reactions during the synthesis of this compound, and how can they be suppressed?
- Answer: Side reactions include:
- Di-bromination: Mitigated by using stoichiometric bromine equivalents and low temperatures.
- Alkene isomerization: Avoid prolonged heating; employ radical inhibitors like BHT.
- Oxidative degradation: Use inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, hexane/EtOAc) isolates the target compound. Analogous bromination studies highlight the importance of reaction monitoring (TLC) .
Safety and Handling
Q. What laboratory safety protocols are essential when handling this compound?
- Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (vapor pressure ≈ 0.1 mmHg at 25°C).
- Spill management: Absorb with vermiculite; neutralize with sodium bicarbonate.
- First aid: For skin contact, wash with soap/water; seek medical attention if irritation persists. Safety data for 1-bromonaphthalene (CAS 90-11-9) provide a template for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
